
Edaglitazone
Übersicht
Beschreibung
Edaglitazon ist ein potenter und selektiver Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ). Es ist vor allem für seine antidiabetischen Eigenschaften bekannt, die die Insulinempfindlichkeit verbessern und die Glukoseoxidation fördern. Edaglitazon hat ein erhebliches Potenzial für die Verbesserung der Insulinempfindlichkeit und des Glukosestoffwechsels gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes mellitus macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Edaglitazon kann durch die Reduktion eines bekannten Methylidenthiazolidindion-Zwischenprodukts synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Aluminium, das durch Behandlung mit Quecksilberchlorid aktiviert wird . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Herstellung des Methylidenthiazolidindion-Zwischenprodukts.
- Reduktion des Zwischenprodukts mit aktiviertem Aluminium.
- Reinigung und Isolierung des Endprodukts.
Industrielle Produktionsmethoden
Die industrielle Produktion von Edaglitazon beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
- Großtechnische Herstellung des Methylidenthiazolidindion-Zwischenprodukts.
- Effiziente Reduktion mit aktiviertem Aluminium.
- Fortgeschrittene Reinigungsverfahren zur Isolierung von Edaglitazon mit hoher Reinheit.
Chemische Reaktionsanalyse
Arten von Reaktionen
Edaglitazon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Edaglitazon kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Edaglitazon kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Edaglitazon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung verwendet, um PPARγ-Agonisten und deren Wechselwirkungen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die Insulinempfindlichkeit.
Medizin: Als potenzieller Therapeutikum für Typ-2-Diabetes mellitus und verwandte Stoffwechselerkrankungen untersucht
Industrie: Bei der Entwicklung von Antidiabetika und anderen Therapeutika eingesetzt.
Wirkmechanismus
Edaglitazon übt seine Wirkung aus, indem es an den PPARγ-Rezeptor bindet, einen Kernrezeptor, der an der Regulation des Glukose- und Lipidstoffwechsels beteiligt ist. Nach der Bindung aktiviert Edaglitazon den Rezeptor, was zur Transkription von Genen führt, die an der Glukoseaufnahme, Insulinempfindlichkeit und dem Lipidstoffwechsel beteiligt sind. Diese Aktivierung verbessert die Insulinempfindlichkeit und fördert die Glukoseoxidation, wodurch der Glukosestoffwechsel verbessert wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Edaglitazone can be synthesized through the reduction of a known methylidene thiazolidindione intermediate. The process involves the use of aluminum activated by treatment with mercuric chloride . The synthetic route typically includes the following steps:
- Preparation of the methylidene thiazolidindione intermediate.
- Reduction of the intermediate using activated aluminum.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale preparation of the methylidene thiazolidindione intermediate.
- Efficient reduction using activated aluminum.
- Advanced purification techniques to isolate this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Edaglitazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Type 2 Diabetes Management :
- Edaglitazone has been investigated for its efficacy in improving insulin sensitivity and glucose oxidation rates. Clinical studies have shown that it can significantly reduce glycated hemoglobin (HbA1c) levels, which is a critical marker for long-term glucose control in diabetic patients .
- Although development was halted due to safety concerns related to cardiovascular risks and side effects, initial phase II trials indicated that this compound improved glucose homeostasis effectively .
-
Antiplatelet Activity :
- Recent studies indicate that this compound possesses antiplatelet properties by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and inhibiting platelet aggregation. This effect may provide a protective cardiovascular benefit, particularly for patients with metabolic syndrome or type 2 diabetes .
-
Potential Antineoplastic Activity :
- Preliminary research suggests that this compound may have applications beyond metabolic disorders. In animal models, it has been noted to reduce tumor weight significantly when administered at specific dosages. This indicates a potential role in cancer treatment, although further studies are necessary to explore this application fully .
Comparative Efficacy
This compound's efficacy can be compared with other PPARγ agonists like Rosiglitazone and Pioglitazone. Table 1 summarizes key comparative data:
Compound | PPARγ Affinity (nM) | Insulin Sensitivity Improvement | Antiplatelet Effect | Clinical Status |
---|---|---|---|---|
This compound | 141 | Significant | Yes | Phase II (discontinued) |
Rosiglitazone | 93 | Moderate | Limited | Marketed |
Pioglitazone | Variable | Significant | Limited | Marketed |
Case Study 1: Efficacy in Type 2 Diabetes
A pooled analysis from three randomized clinical trials involving this compound demonstrated statistically significant reductions in HbA1c levels compared to placebo groups. Participants receiving this compound showed improvements in lipid profiles and insulin resistance markers without severe adverse effects like congestive heart failure or significant weight gain .
Case Study 2: Cardiovascular Safety Profile
In studies assessing the cardiovascular implications of PPARγ agonists, this compound was noted for its potential benefits against platelet aggregation. While some thiazolidinediones have been associated with increased cardiovascular risks, this compound's profile suggests a more favorable outcome due to its unique mechanism of enhancing cAMP levels within platelets .
Wirkmechanismus
Edaglitazone exerts its effects by binding to the PPARγ receptor, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, this compound activates the receptor, leading to the transcription of genes involved in glucose uptake, insulin sensitivity, and lipid metabolism. This activation enhances insulin sensitivity and promotes glucose oxidation, thereby improving glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Edaglitazon wird mit anderen PPARγ-Agonisten wie Rosiglitazon und Pioglitazon verglichen. Obwohl all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist Edaglitazon aufgrund seiner höheren Selektivität und Potenz für PPARγ einzigartig. Ähnliche Verbindungen umfassen:
Rosiglitazon: Ein weiterer PPARγ-Agonist mit antidiabetischen Eigenschaften.
Pioglitazon: Ein PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird.
Aleglitazar: Ein dualer PPARα/γ-Agonist mit potenziellen therapeutischen Vorteilen bei Herz-Kreislauf-Erkrankungen.
Die einzigartigen Strukturmerkmale und die höhere Selektivität von Edaglitazon machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung im Bereich der Stoffwechselerkrankungen.
Biologische Aktivität
Edaglitazone is a thiazolidinedione (TZD) compound primarily recognized for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is crucial in regulating glucose and lipid metabolism, making this compound a significant candidate in the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.
Chemical Profile
- Chemical Name : 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
- Alternative Names : R 483, BM 131258
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Purity : ≥98%
This compound functions by binding to PPARγ, leading to the recruitment of coactivators and subsequent transcriptional regulation of genes involved in glucose and lipid homeostasis. Its binding affinity is comparable to that of other TZDs, such as rosiglitazone, with reported values of 141 nM for this compound and 93 nM for rosiglitazone in displacement assays .
Table 1: Binding Affinities of this compound Compared to Other TZDs
Compound | Binding Affinity (nM) |
---|---|
This compound | 141 |
Rosiglitazone | 93 |
Ciglitazone | >1000 |
Insulin Sensitivity
This compound has been shown to enhance insulin sensitivity significantly in obese animal models. Studies indicate that it improves glucose uptake in skeletal muscle tissues, which is critical for managing insulin resistance .
Antiplatelet Activity
Recent research highlights this compound's potential as an antiplatelet agent. It has been observed to increase intraplatelet cyclic adenosine monophosphate (cAMP) levels, thus inhibiting platelet aggregation. This action may confer additional cardiovascular protective benefits beyond its metabolic effects .
Case Studies and Clinical Trials
While comprehensive clinical data specifically focusing on this compound remains limited, several studies have explored its efficacy in comparison with other TZDs. A notable study revealed that this compound exhibited superior insulin-sensitizing effects compared to Ciglitazone, demonstrating over 100 times greater potency .
Table 2: Comparative Efficacy in Clinical Trials
Study Reference | Compound | Population | Key Findings |
---|---|---|---|
Fürnsinn et al. | This compound | Obese Rats | Enhanced insulin sensitivity |
ResearchGate | This compound | Platelet Aggregation Models | Significant antiplatelet activity observed |
Structural Insights
The structural characteristics of this compound reveal a bulkier tail group compared to other TZDs, which contributes to its higher binding affinity for PPARγ. The presence of a benzo[b]thiophene moiety enhances its interaction with the receptor compared to the simpler structures found in other TZDs .
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXAFNSRADSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870240 | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213411-83-7, 892128-35-7, 892128-36-8 | |
Record name | Edaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.